An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate
This guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopic features of Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted chemical shifts, the underlying principles governing these values, and a detailed protocol for acquiring such data.
Introduction
Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate is a protected amino acid derivative, specifically a Cbz-protected form of the methyl ester of 3-amino-4-methylpentanoic acid, which is structurally related to the amino acid valine. The characterization of such molecules is fundamental in synthetic and medicinal chemistry to confirm their identity, purity, and structure. NMR spectroscopy is an unparalleled tool for this purpose, providing a detailed atomic-level map of the molecular structure. Understanding the expected ¹H and ¹³C NMR chemical shifts is crucial for the unambiguous assignment of signals and the verification of a successful synthesis.
This guide will provide predicted chemical shifts based on established principles of NMR spectroscopy and data from analogous structures. The influence of the molecule's functional groups—the methyl ester, the benzyloxycarbonyl (Cbz) protecting group, and the isobutyl side chain—on the electronic environment of each nucleus will be discussed in detail.
Predicted ¹H and ¹³C NMR Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate, referenced to tetramethylsilane (TMS). The predictions are based on typical chemical shift ranges for the constituent functional groups and the expected electronic effects of neighboring atoms.
Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| H-1 (CH₃) | ~3.65 | Singlet | - | Protons of the methyl ester are deshielded by the adjacent oxygen atom, typically appearing in the 3.6-3.8 ppm range.[1][2] |
| H-2 (CH₂) | ~2.50 | Doublet of doublets | J ≈ 6.0, 14.0 | Diastereotopic protons adjacent to a stereocenter (C-3) and a carbonyl group. They will exhibit geminal coupling and coupling to the H-3 proton. |
| H-3 (CH) | ~4.10 | Multiplet | - | This proton is deshielded by the adjacent nitrogen atom of the carbamate and the ester group. Its multiplicity will be complex due to coupling with the H-2 and H-4 protons. |
| H-4 (CH) | ~1.90 | Multiplet | - | This methine proton is part of the isobutyl group and is coupled to the H-3 proton and the two methyl groups (H-5). |
| H-5 (2 x CH₃) | ~0.90 | Doublet | J ≈ 6.8 | The two methyl groups of the isobutyl moiety are diastereotopic and will appear as a doublet due to coupling with the H-4 proton. This is a characteristic chemical shift for terminal methyl groups in an isobutyl fragment.[3] |
| H-6 (NH) | ~5.30 | Doublet | J ≈ 8.0 | The amide proton is deshielded and its signal is often broad. It will show coupling to the H-3 proton. |
| H-7 (CH₂) | ~5.10 | Singlet | - | The benzylic protons of the Cbz group are deshielded by the adjacent oxygen and the aromatic ring. They often appear as a singlet due to the lack of adjacent protons.[4] |
| H-8 (Ar-H) | ~7.35 | Multiplet | - | The five protons of the phenyl ring in the Cbz group are in a similar electronic environment and will appear as a complex multiplet in the aromatic region.[4] |
Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Justification |
| C-1 (CH₃) | ~52.0 | The methyl ester carbon is deshielded by the attached oxygen atom. |
| C-2 (CH₂) | ~39.0 | Aliphatic methylene carbon adjacent to a stereocenter and a carbonyl group. |
| C-3 (CH) | ~55.0 | This carbon is attached to the nitrogen of the carbamate, causing a downfield shift. |
| C-4 (CH) | ~31.0 | Aliphatic methine carbon of the isobutyl group. |
| C-5 (2 x CH₃) | ~19.0, ~18.5 | The diastereotopic methyl carbons of the isobutyl group. |
| C-6 (C=O, ester) | ~172.0 | The carbonyl carbon of the methyl ester is highly deshielded.[5][6] |
| C-7 (C=O, carbamate) | ~156.0 | The carbonyl carbon of the Cbz protecting group appears at a characteristic downfield position.[4] |
| C-8 (CH₂) | ~67.0 | The benzylic carbon of the Cbz group is deshielded by the adjacent oxygen and the aromatic ring. |
| C-9 (Ar-C, quat.) | ~136.5 | The quaternary carbon of the phenyl ring attached to the benzylic group. |
| C-10, C-11, C-12 (Ar-CH) | ~128.5, ~128.0, ~127.8 | The protonated aromatic carbons of the phenyl ring. |
Structural Representation and Atom Numbering
To facilitate the correlation between the NMR data and the molecular structure, the following diagram illustrates the atom numbering scheme used in this guide.
Caption: Molecular structure of Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate with atom numbering.
Factors Influencing Chemical Shifts
The predicted chemical shifts are a result of several key factors:
-
Inductive Effects: Electronegative atoms like oxygen and nitrogen withdraw electron density from adjacent protons and carbons, reducing their shielding and causing them to resonate at a higher frequency (downfield shift).[7][8] This is evident in the chemical shifts of H-1, H-3, H-7, C-1, C-3, C-6, C-7, and C-8.
-
Magnetic Anisotropy: The π-electron system of the phenyl ring creates a local magnetic field. Protons and carbons located in the plane of the ring (the aromatic protons) are deshielded, while those above or below the plane would be shielded. This effect contributes to the downfield shift of the aromatic protons (H-8).
-
Hybridization: The hybridization state of carbon atoms significantly impacts their chemical shifts. The sp² hybridized carbonyl carbons (C-6 and C-7) and aromatic carbons (C-9 to C-14) are found at much higher chemical shifts than the sp³ hybridized aliphatic carbons.
-
Stereochemistry: The presence of a stereocenter at C-3 renders the two protons on C-2 and the two methyl groups at C-5 diastereotopic. This means they are in chemically non-equivalent environments and are expected to have slightly different chemical shifts and exhibit coupling to each other.
Experimental Protocol for NMR Data Acquisition
The following is a detailed, step-by-step methodology for acquiring high-quality ¹H and ¹³C NMR spectra for Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.
-
Solvent Selection: Choose a deuterated solvent that readily dissolves the compound. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules. Other suitable solvents include acetone-d₆ or DMSO-d₆.[9][10] The deuterated solvent provides a lock signal for the spectrometer to maintain a stable magnetic field.
-
Concentration:
-
Procedure: a. Weigh the desired amount of the compound into a clean, dry vial. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[9] c. Gently swirl or vortex the vial until the sample is completely dissolved. d. Filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.[10] e. Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm), unless the solvent contains a pre-calibrated reference. f. Cap the NMR tube securely.
NMR Spectrometer Setup and Data Acquisition
The following is a general procedure for a modern Fourier transform NMR spectrometer.
-
Instrument Preparation: a. Insert the sample into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the solvent. c. Shim the magnetic field to achieve a homogeneous field, which results in sharp, symmetrical peaks. d. Tune and match the probe for the ¹H and ¹³C frequencies to ensure optimal signal detection.
-
¹H NMR Acquisition:
-
Pulse Angle: A 30-45° pulse is typically used for routine spectra to allow for a shorter relaxation delay.
-
Acquisition Time (aq): A typical acquisition time of 2-4 seconds is sufficient.
-
Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.
-
Number of Scans (ns): For a sample with sufficient concentration, 8-16 scans are usually enough to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Use a standard proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Pulse Angle: A 30-45° pulse is recommended to reduce the long relaxation times of quaternary carbons.
-
Acquisition Time (aq): An acquisition time of 1-2 seconds is common.
-
Relaxation Delay (d1): A delay of 2 seconds is a good starting point.
-
Number of Scans (ns): A significantly larger number of scans (e.g., 1024 or more) is required compared to ¹H NMR to achieve an adequate signal-to-noise ratio, depending on the sample concentration.
-
Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Correct the baseline to be flat and at zero intensity.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak can be used as a secondary reference.
-
Integration (¹H NMR): Integrate the area under each peak to determine the relative number of protons.
-
Peak Picking: Identify and list the chemical shifts of all peaks.
Conclusion
The predicted ¹H and ¹³C NMR chemical shifts, along with the provided experimental protocol, serve as a robust guide for the analysis of Methyl 3-(((benzyloxy)carbonyl)amino)-4-methylpentanoate. By understanding the interplay of inductive effects, magnetic anisotropy, and stereochemistry, researchers can confidently assign the observed NMR signals to the corresponding nuclei within the molecule. This detailed characterization is an essential step in ensuring the structural integrity of this and similar compounds in the context of organic synthesis and drug discovery.
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